

development and clinical trials of inotuzumab ozogamicin (Besponsa)

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Application Notes and Protocols: Inotuzumab Ozogamicin (Besponsa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inotuzumab ozogamicin (trade name: Besponsa) is an antibody-drug conjugate (ADC) approved for the treatment of relapsed or refractory CD22-positive B-cell precursor acute lymphoblastic leukemia (ALL).[1][2][3] It represents a significant therapeutic advancement, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a calicheamicin derivative.[2][4] This document provides a detailed overview of the development, mechanism of action, clinical trial data, and administration protocols for inotuzumab ozogamicin, intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.

Mechanism of Action

Inotuzumab ozogamicin is a CD22-directed ADC.[5] The humanized IgG4 monoclonal antibody component, inotuzumab, specifically targets the CD22 antigen, which is expressed on the surface of B-cells in over 90% of patients with B-cell ALL.[6] The antibody is covalently linked to N-acetyl-gamma-calicheamicin, a potent cytotoxic agent, via an acid-cleavable linker.[4][5][7]

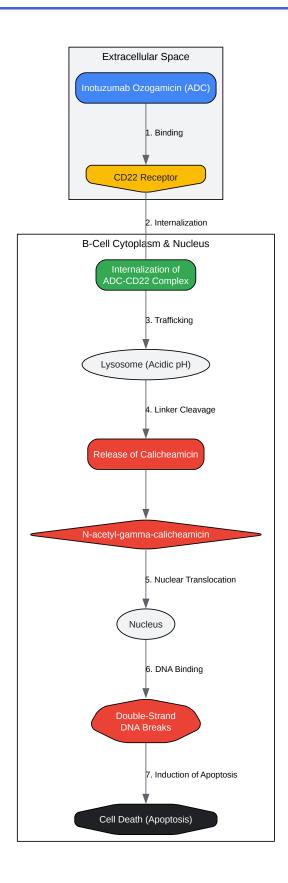
The mechanism of action involves a multi-step process:



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- Binding: The ADC binds to the CD22 receptor on the surface of malignant B-cells.[2][6]
- Internalization: Upon binding, the entire ADC-CD22 complex is internalized into the cell.[6][7]
- Payload Release: Inside the cell's lysosomes, the acidic environment cleaves the linker, releasing the N-acetyl-gamma-calicheamicin payload.[2][6][7]
- DNA Damage: The released calicheamicin translocates to the nucleus and binds to the minor groove of DNA, causing double-strand breaks.[5][6][7]
- Apoptosis: This irreversible DNA damage induces cell cycle arrest and triggers programmed cell death (apoptosis).[5][6][8]





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Caption: Mechanism of Action of Inotuzumab Ozogamicin.



Preclinical Development

Preclinical studies were instrumental in establishing the rationale for the clinical development of inotuzumab ozogamicin.

- In Vitro Studies: Initial research demonstrated that inotuzumab ozogamicin induced potent, CD22-dependent cytotoxicity in various B-cell malignancy cell lines. The cell death was confirmed to be mediated by **calicheamicin**-induced apoptosis.[7]
- In Vivo Models: In animal models of non-Hodgkin's lymphoma (NHL), inotuzumab
 ozogamicin demonstrated significant tumor regression, both as a single agent and in
 combination with rituximab.[9] The ADC's ability to specifically deliver the cytotoxic payload
 to tumor cells while minimizing systemic exposure improved its therapeutic index compared
 to the unconjugated toxin.[7]
- Pharmacology: The mechanism of action, inducing DNA double-strand breaks, was found to be independent of the cell cycle, suggesting potential efficacy against less aggressive, slower-proliferating lymphomas.[9]

Clinical Development

The clinical development program for inotuzumab ozogamicin has encompassed Phase I, II, and III trials, primarily focusing on relapsed/refractory ALL.

Phase I Trials

Phase I studies were designed to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetic properties of inotuzumab ozogamicin.

- Adults: An early dose-escalation study established the MTD at 1.8 mg/m² per cycle.
- Pediatrics: A Phase I study in pediatric patients with relapsed/refractory CD22-positive ALL (ITCC-059) established the recommended Phase 2 dose (RP2D) as 1.8 mg/m² per course, consistent with the adult dose.[10] This study showed a high overall response rate of 80%.
 [10] Another Phase I study in Japan (INO-Ped-ALL-1) confirmed the tolerability and efficacy at this dose level in a pediatric population.[11]



Phase II Trials

Phase II trials aimed to evaluate the efficacy and further characterize the safety of inotuzumab ozogamicin in specific patient populations.

- Pediatrics (AALL1621): The Children's Oncology Group (COG) AALL1621 trial, a single-arm
 Phase II study, enrolled patients aged 1-21 years with relapsed/refractory CD22-positive BALL.[12][13] The trial demonstrated significant efficacy, providing a bridge to potentially
 curative therapies like hematopoietic stem cell transplantation (HSCT).[13][14]
- Minimal Residual Disease (MRD): A Phase II trial investigated the use of inotuzumab ozogamicin in ALL patients in complete remission but with detectable MRD.[15][16] The study found that the drug was effective at eradicating MRD, with a 69% response rate (MRD negativity), leading to favorable survival outcomes.[15][16]

Table 1: Key Phase II Clinical Trial Results	
Trial Identifier	AALL1621[12][13]
Patient Population	Pediatric/Adolescent (1-21 years) with R/R CD22+ B-ALL
Number of Patients (evaluable)	48
Primary Endpoint	Complete Remission (CR) or CR with incomplete count recovery (CRi) rate
CR/CRi Rate after Cycle 1	58.3%
MRD Negativity (<0.01%) in Responders	66.7%
Key Adverse Events	Delayed count recovery, elevated liver enzymes (ALT, hyperbilirubinemia).[12]

Phase III Trial (INO-VATE ALL)

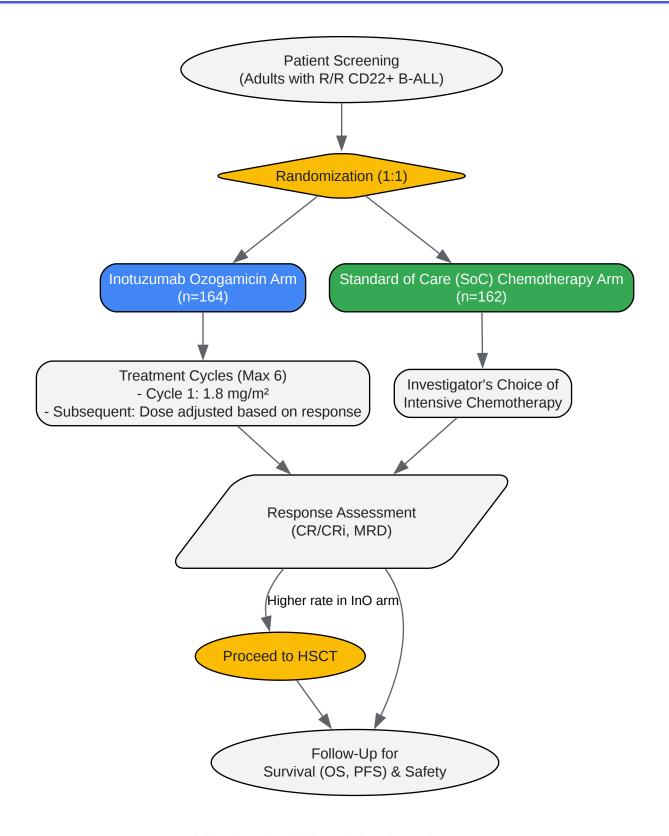
The pivotal, open-label, randomized Phase III trial, INO-VATE ALL (Study 1022), compared the efficacy and safety of inotuzumab ozogamicin with standard intensive chemotherapy in adult patients with relapsed or refractory CD22-positive ALL.[17][18][19]





- Experimental Protocol: INO-VATE ALL Study Design
 - Objective: To compare the efficacy (complete remission and overall survival) and safety of inotuzumab ozogamicin versus investigator's choice of standard of care (SoC) chemotherapy.[20][21]
 - Patient Population: 326 adult patients with relapsed or refractory CD22-positive B-cell precursor ALL who had received one or two prior induction chemotherapy regimens.[18]
 [19][22]
 - Randomization: Patients were randomized 1:1 to receive either inotuzumab ozogamicin or SoC chemotherapy (options included FLAG, ara-C plus mitoxantrone, or high-dose ara-C).
 [23]
 - Treatment Arms:
 - Inotuzumab Ozogamicin Arm: Received 1.8 mg/m² per 21-28 day cycle (0.8 mg/m² on Day 1, 0.5 mg/m² on Days 8 and 15) for up to 6 cycles.[19]
 - Standard of Care (SoC) Arm: Received investigator's choice of intensive chemotherapy.
 - Primary Endpoints: Complete remission with or without incomplete hematologic recovery
 (CR/CRi) and Overall Survival (OS).[17][18][21]
 - Secondary Endpoints: Included duration of remission, progression-free survival (PFS),
 rate of MRD negativity, and rate of subsequent HSCT.[21]





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Caption: Simplified workflow of the Phase III INO-VATE ALL clinical trial.



 Results: The INO-VATE ALL study met its primary endpoint, demonstrating superior efficacy for inotuzumab ozogamicin compared to standard chemotherapy.

Table 2: Efficacy Results from the INO-VATE ALL Phase III Trial		
Endpoint	Inotuzumab Ozogamicin (n=164)	Standard Chemotherapy (n=162)
CR/CRi Rate	80.7%[18] (73.8% in final analysis[19])	29.4%[18] (30.9% in final analysis[19])
MRD Negativity Rate (among responders)	78.4%[18]	28.1%[18]
Median Progression-Free Survival (PFS)	5.0 months	1.8 months
Median Overall Survival (OS)	7.7 months[18]	6.7 months[18]
Patients Proceeding to HSCT	41%[18]	11%[18]

Application Protocols: Dosing and Administration

Proper dosing and administration are critical for maximizing efficacy and managing toxicity.

Premedication and Cytoreduction

- Premedication: To minimize infusion-related reactions, premedication with a corticosteroid, an antipyretic, and an antihistamine is recommended prior to each dose.[1][24][25]
- Cytoreduction: For patients with high circulating blast counts (≥10,000/mm³), cytoreduction
 with agents like hydroxyurea, steroids, or vincristine is recommended before the first dose to
 reduce the risk of tumor lysis syndrome (TLS).[1][24]

Dosing Regimen

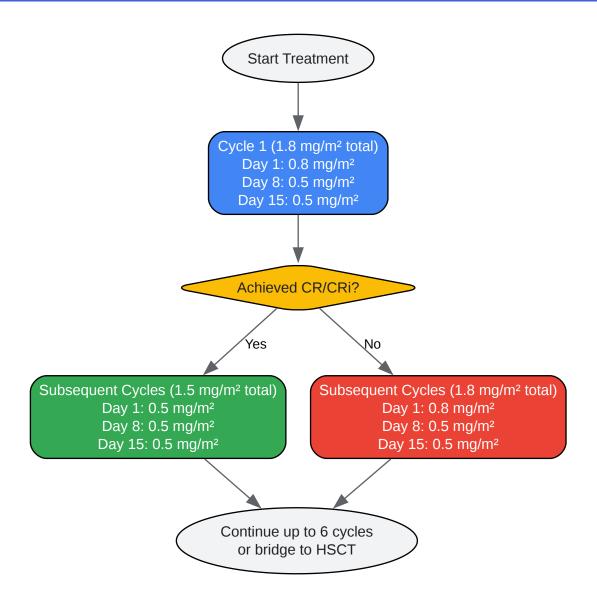
Inotuzumab ozogamicin is administered as an intravenous infusion over one hour.[1][25] The dosing is divided into cycles, with adjustments made based on patient response.



- Cycle 1 (3 weeks, may be extended to 4):
 - Total Dose: 1.8 mg/m²
 - Day 1: 0.8 mg/m²[1][26]
 - Day 8: 0.5 mg/m²[1][26]
 - Day 15: 0.5 mg/m²[1][26]
- Subsequent Cycles (4 weeks):
 - For patients who achieve CR or CRi:
 - Total Dose: 1.5 mg/m²
 - Day 1: 0.5 mg/m²[1][26]
 - Day 8: 0.5 mg/m²[1][26]
 - Day 15: 0.5 mg/m²[1][26]
 - For patients who DO NOT achieve CR or CRi:
 - Total Dose: 1.8 mg/m²
 - Day 1: 0.8 mg/m²[1][26]
 - Day 8: 0.5 mg/m²[1][26]
 - Day 15: 0.5 mg/m²[1][26]

Treatment should be discontinued if a patient does not achieve CR or CRi within 3 cycles.[1] For patients proceeding to HSCT, 2-3 cycles are recommended, while those not proceeding to HSCT may receive a maximum of 6 cycles.[1][22]





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Caption: Dosing protocol for Inotuzumab Ozogamicin based on patient response.

Reconstitution and Administration Protocol

- Reconstitution: Reconstitute each single-dose vial with 4 mL of Sterile Water for Injection to obtain a concentration of 0.25 mg/mL.[26] Swirl gently; do not shake.
- Dilution: Withdraw the required volume from the vial(s) and further dilute in a 50 mL infusion bag of 0.9% Sodium Chloride Injection to a final concentration between 0.01 to 0.1 mg/mL.
 [27]



- Administration: Infuse the diluted solution intravenously over 60 minutes at room temperature.[28] Protect the solution from light during administration.[27] The total time from reconstitution to the end of administration should not exceed 8 hours.[26]
- Monitoring: Patients should be observed during the infusion and for at least one hour after completion for signs of infusion-related reactions.[1]

Safety Profile and Management

The safety profile of inotuzumab ozogamicin has been well-characterized, with specific warnings and precautions.

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Table 3: Common and Serious Adverse Reactions	
Most Common Adverse Reactions (≥20%)	Thrombocytopenia, neutropenia, anemia, leukopenia, infection, pyrexia (fever), nausea, vomiting, headache, hemorrhage, fatigue, abdominal pain, increased liver transaminases, hyperbilirubinemia.[29]
Serious Adverse Reactions	Hepatotoxicity, including Veno-occlusive Disease (VOD)/Sinusoidal Obstruction Syndrome (SOS): This is a major risk, with fatal and life-threatening cases reported, particularly in patients who undergo HSCT after treatment. [23][29] Close monitoring of liver function is critical.
Increased Post-HSCT Non-Relapse Mortality (NRM): A higher rate of NRM was observed in patients who received inotuzumab ozogamicin prior to HSCT compared to chemotherapy.[6] [29]	
Myelosuppression: Severe, life-threatening, and fatal complications from myelosuppression, including infections and hemorrhagic events, can occur.[6][29]	
Infusion-Related Reactions: Generally mild to moderate, but can require interruption or discontinuation of treatment.[6][29]	
QT Interval Prolongation: Can occur in a small percentage of patients; ECG and electrolyte monitoring are recommended, especially for atrisk patients.[6][22]	

Management of Toxicities: Dose interruption, reduction, or permanent discontinuation may be required to manage adverse events.[24] If the dose is reduced due to toxicity, it should not be



re-escalated.[24]

Conclusion

Inotuzumab ozogamicin (Besponsa) is a potent, targeted therapy that has demonstrated superior efficacy compared to standard chemotherapy for adults with relapsed or refractory CD22-positive B-cell precursor ALL. Its development from preclinical models to a successful Phase III trial highlights the potential of the ADC platform in oncology. The detailed protocols for administration and toxicity management are essential for its safe and effective use in the clinical setting. Ongoing research continues to explore its role in combination therapies and in other patient populations, aiming to further improve outcomes for patients with this challenging disease.[30][31]

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References

- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Inotuzumab ozogamicin Wikipedia [en.wikipedia.org]
- 3. bloodcancerunited.org [bloodcancerunited.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pfizermedical.com [pfizermedical.com]
- 6. besponsa.pfizerpro.com [besponsa.pfizerpro.com]
- 7. adcreview.com [adcreview.com]
- 8. Safety evaluation of inotuzumab ozogamicin: a pharmacovigilance study based on the FAERS database PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical development of inotuzumab-ozogamicin in hematological malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 1 study of inotuzumab ozogamicin in pediatric relapsed/refractory acute lymphoblastic leukemia (ITCC-059 study) PubMed [pubmed.ncbi.nlm.nih.gov]





- 11. A phase I study of inotuzumab ozogamicin as a single agent in pediatric patients in Japan with relapsed/refractory CD22-positive acute lymphoblastic leukemia (INO-Ped-ALL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II Trial of Inotuzumab Ozogamicin in Children and Adolescents With Relapsed or Refractory B-Cell Acute Lymphoblastic Leukemia: Children's Oncology Group Protocol AALL1621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II Trial of Inotuzumab Ozogamicin in Children and Adolescents With Relapsed or Refractory B-Cell Acute Lymphoblastic Leukemia: Children's Oncology Group Protocol AALL1621 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase 2 study of inotuzumab ozogamicin for measurable residual disease in acute lymphoblastic leukemia in remission PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. Pfizer Announces Final Results from Inotuzumab Ozogamicin Pivotal Phase 3 Study in Adults with Relapsed/Refractory Acute Lymphoblastic Leukemia | Pfizer [pfizer.com]
- 19. Inotuzumab ozogamicin versus standard of care in relapsed or refractory acute lymphoblastic leukemia: Final report and long-term survival follow-up from the randomized, phase 3 INO-VATE study PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Open-Label, Ranomized Phase 3 Study of Inotuzumab Ozogamicin Compared to a
 Defined Investigator's Choice in Adult Patients with Relapsed or Refractory CD22-Positive
 Acute Lymphoblastic Leukemia (ALL) | Dana-Farber Cancer Institute [dana-farber.org]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. oncologynewscentral.com [oncologynewscentral.com]
- 23. ascopubs.org [ascopubs.org]
- 24. besponsa.pfizerpro.com [besponsa.pfizerpro.com]
- 25. HealthTree Foundation for Acute Lymphoblastic Leukemia, inotuzumab ozogamicin Treatment Details [healthtree.org]
- 26. pfizermedical.com [pfizermedical.com]
- 27. cancercareontario.ca [cancercareontario.ca]
- 28. uhs.nhs.uk [uhs.nhs.uk]
- 29. besponsa.pfizerpro.com [besponsa.pfizerpro.com]



- 30. clinicaltrials.eu [clinicaltrials.eu]
- 31. ashpublications.org [ashpublications.org]
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